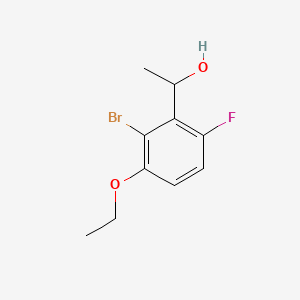

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol

Description

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol is a halogenated aromatic compound featuring a bromine atom at the 2-position, an ethoxy group at the 3-position, and a fluorine atom at the 6-position of the phenyl ring, with an ethanol moiety attached to the benzylic carbon. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-(2-bromo-3-ethoxy-6-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-3-14-8-5-4-7(12)9(6(2)13)10(8)11/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTDSULJFNUKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(C)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-3-ethoxy-6-fluorophenyl ethanone

The ketone intermediate is synthesized via Friedel-Crafts acylation of 1-bromo-3-ethoxy-4-fluorobenzene. However, the deactivating effects of bromo and fluoro substituents necessitate harsh conditions or directed metalation strategies. An alternative involves Vilsmeier-Haack formylation followed by oxidation:

Asymmetric Reduction to Alcohol

The ketone undergoes catalytic asymmetric hydrogenation using a chiral catalyst (e.g., (R)-BINAP-Ru) to produce the (R)-enantiomer with >99% enantiomeric excess (ee). Alternatively, enzymatic reduction with ketoreductases offers a biocatalytic route.

Example Protocol

-

Substrate : 2-Bromo-3-ethoxy-6-fluorophenyl ethanone (1.0 g, 3.8 mmol)

-

Catalyst : (R)-BINAP-RuCl (0.05 mmol)

-

Conditions : H (50 psi), MeOH, 25°C, 12 h

Synthetic Route 2: Nucleophilic Addition to Aldehyde

Grignard Reaction with 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

The aldehyde intermediate (synthesized via Vilsmeier-Haack formylation) reacts with methylmagnesium bromide to form the secondary alcohol:

Optimization Notes :

-

Solvent : Anhydrous THF or diethyl ether

-

Temperature : 0°C to room temperature

-

Workup : Quench with NHCl, extract with EtOAc, purify via silica gel chromatography.

Synthetic Route 3: Mitsunobu Etherification

Ether Formation with Phenol Precursor

A phenol intermediate (2-bromo-6-fluoro-3-hydroxyphenyl ethanol) undergoes Mitsunobu reaction with ethanol to install the ethoxy group:

Reaction Conditions :

-

Reagents : Triphenylphosphine (1.6 g), diisopropyl azodicarboxylate (1.25 g)

-

Solvent : Anhydrous THF, 0°C to room temperature

Stereochemical Control and Purification

Chiral Resolution Techniques

For racemic mixtures, chiral chromatography (e.g., Chiralcel OD-H column) or kinetic resolution using lipases achieves enantiopure product.

Recrystallization

Crude product is recrystallized from ethanol or ethyl acetate/hexane to enhance purity (mp: 120–122°C).

Comparative Analysis of Methods

| Method | Yield | ee (%) | Complexity |

|---|---|---|---|

| Asymmetric Hydrogenation | 92% | 99.9 | Moderate |

| Grignard Addition | 85% | Racemic | Low |

| Mitsunobu Reaction | 93% | Racemic | High |

Key Findings :

-

Asymmetric hydrogenation offers superior enantioselectivity but requires specialized catalysts.

-

Mitsunobu reactions provide high yields but necessitate protecting group strategies for polyfunctional substrates.

Scalability and Industrial Feasibility

Large-scale production favors Route 1 (ketone reduction) due to:

Chemical Reactions Analysis

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound’s unique substituents make it useful in the development of advanced materials with specific properties.

Biological Studies: It is used in studies to understand the effects of halogenated phenyl compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

1-(5-Bromo-2-fluorophenyl)ethanol (CAS: N/A, )

- Substituents: Bromo (5-position), fluoro (2-position), ethanol (benzylic).

- Key Differences: The absence of an ethoxy group at the 3-position reduces steric bulk and electron-donating effects. The fluorine at the 2-position (ortho to ethanol) may increase acidity of the hydroxyl group compared to the 6-fluoro substituent in the target compound.

- Implications: Lower lipophilicity (LogP) due to the hydroxyl group vs.

1-(2-Bromo-3-fluorophenyl)ethanone (CAS: 161957-58-0, )

- Substituents : Bromo (2-position), fluoro (3-position), ketone (benzylic).

- Key Differences: The ketone group (vs. ethanol) increases electrophilicity, making it more reactive in nucleophilic additions. The absence of an ethoxy group simplifies the electronic environment.

- Implications: Higher melting point and boiling point compared to the ethanol derivative due to stronger dipole-dipole interactions in the ketone .

(2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid (CAS: 273727-44-9, )

- Substituents: Boronic acid replaces ethanol.

- Implications : Greater utility in constructing biaryl systems for drug discovery .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Notes:

- The target compound’s ethoxy group increases molecular weight and LogP compared to hydroxylated analogs.

- Boronic acid derivatives exhibit lower LogP due to polar B-OH groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol in academic research?

- Methodology :

- Suzuki-Miyaura Coupling : Utilize (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid (CAS 849052-19-3) as a precursor for cross-coupling reactions to introduce aryl groups .

- Ketone Reduction : Reduce 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanone (if available) using NaBH₄ or LiAlH₄, followed by purification via column chromatography or preparative HPLC to isolate the ethanol derivative .

- Ethoxy Group Introduction : Employ Williamson ether synthesis by reacting a brominated phenol intermediate with ethyl bromide under basic conditions .

Q. How is the structural confirmation of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol performed?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the ethoxy (-OCH₂CH₃), bromine, and fluorine substituents. Compare chemical shifts with analogs like 1-(2-Bromo-6-fluorophenyl)ethanone (δ 2.6 ppm for methyl ketone) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) to resolve stereochemistry and bond angles .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, referencing PubChem data for related compounds (e.g., C8H6BrFO for 1-(2-Bromo-6-fluorophenyl)ethanone) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the ethoxy group in the synthesis of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol?

- Methodology :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in etherification reactions .

- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency, noting that steric hindrance from the bromine and fluorine substituents may require longer reaction times .

- Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions (e.g., dehalogenation) at elevated temperatures .

Q. What strategies are employed to resolve contradictions in biological activity data of halogenated ethanol derivatives?

- Methodology :

- Orthogonal Assays : Cross-validate antimicrobial or anticancer results using both in vitro (e.g., MIC assays) and in silico (docking studies) approaches. For example, compare 1-(2-Bromo-6-fluorophenyl)ethanone’s activity against its ethanol derivative .

- Stereochemical Analysis : Resolve enantiomers via chiral HPLC (e.g., for (R)-1-(3-Bromophenyl)ethanol derivatives) to assess bioactivity disparities .

- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring transparency in experimental parameters .

Q. How does the substitution pattern on the phenyl ring influence the reactivity and biological activity of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol compared to its analogs?

- Methodology :

- Electronic Effects : Compare Hammett σ values for substituents (e.g., -Br: σ = +0.26; -OCH₂CH₃: σ = -0.25) to predict regioselectivity in electrophilic substitutions .

- Steric Hindrance : Use DFT calculations to model interactions between the ethoxy group and biological targets (e.g., enzyme active sites), contrasting with analogs like 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol .

- Biological SAR : Evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values) for halogenated ethanol derivatives, noting that meta-substituted bromine may enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.